8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring with a fluorine atom at the 8th position. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable candidate for various scientific applications.
Mechanism of Action
Target of Action
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine primarily targets c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of c-Met and VEGFR-2, leading to a decrease in downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The compound’s action leads to a decrease in these cellular processes, thereby inhibiting the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . Specifically, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Biochemical Analysis
Biochemical Properties
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways . The inhibition of these kinases can lead to the suppression of cancer cell proliferation and angiogenesis. Additionally, this compound can bind to other proteins and enzymes, altering their activity and affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by inhibiting the c-Met signaling pathway, leading to cell cycle arrest and programmed cell death. Furthermore, this compound can affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of downstream targets . For example, by binding to the c-Met kinase, this compound inhibits its activity, leading to the suppression of the c-Met signaling pathway. This inhibition can result in decreased cell proliferation and increased apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture Long-term exposure to these conditions can lead to a decrease in its potency and efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve the desired biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by fluorination. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and fluorination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a potential candidate for the development of new drugs.
Medicine: It has been studied for its anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-a]quinoxaline
- [1,2,4]Triazolo[4,3-a]pyrimidine
Comparison: 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine stands out due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its analogs. The fluorine atom also imparts unique electronic properties, making the compound more reactive in certain chemical reactions .
Properties
IUPAC Name |
8-fluoro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-10-4-8-9-6(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXGQKXEILGHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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